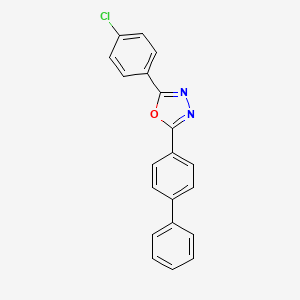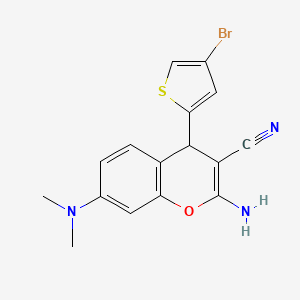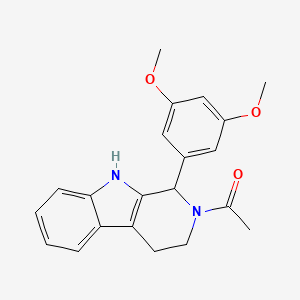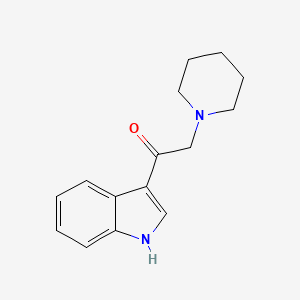
2-(4-biphenylyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(4-biphenylyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBD, and it belongs to the class of organic compounds known as oxadiazoles. PBD is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 191-193°C.
Mechanism of Action
The mechanism of action of PBD in cancer cells involves its ability to bind to DNA and induce apoptosis through the formation of DNA adducts. PBD binds to the minor groove of DNA and forms covalent bonds with the nitrogen atoms of the guanine bases. This results in the formation of DNA adducts that cause DNA damage and trigger the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
PBD has been reported to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that PBD has a high affinity for DNA and can selectively bind to cancer cells, making it a potential anticancer agent. PBD has also been shown to have fluorescence properties that can be used for imaging applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using PBD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. PBD is also readily available and can be synthesized using a simple and efficient method. However, one of the limitations of using PBD is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on PBD. One direction is to further investigate its potential applications in material science, such as in the development of more efficient OLEDs. Another direction is to explore its potential as a fluorescent probe for detecting biomolecules in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of PBD in cancer cells and to optimize its anticancer activity.
Scientific Research Applications
PBD has been extensively studied for its potential applications in various fields such as material science, medicinal chemistry, and fluorescence imaging. In material science, PBD has been used as a fluorescent dopant in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield and good thermal stability. In medicinal chemistry, PBD has been investigated as a potential anticancer agent due to its ability to bind to DNA and induce apoptosis in cancer cells. In fluorescence imaging, PBD has been used as a fluorescent probe for detecting metal ions and biomolecules due to its high sensitivity and selectivity.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-18-12-10-17(11-13-18)20-23-22-19(24-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWXEJBWAYAHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(5-bromo-2,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849129.png)
![1'-(3-furylmethyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849131.png)
![1'-[(5-nitro-2-thienyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B3849135.png)
![1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B3849144.png)
![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B3849147.png)
![7-amino-5-(2-chlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3849149.png)
![7-amino-5-(3-bromo-4-methoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3849154.png)



![2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3849186.png)
![2-(2-aminoethyl)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-4-quinazolinamine dihydrochloride](/img/structure/B3849190.png)
![2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3849206.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]succinamide](/img/structure/B3849216.png)